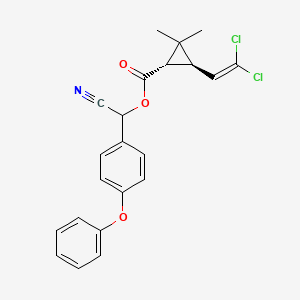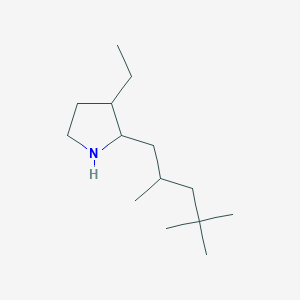
Dimethyl (4-hydroxy-2-butenyl) malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-hydroxy-2-butenyl) malonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol It is a derivative of malonic acid and features a hydroxy group and a butenyl group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-butenyl) malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and subsequent treatment with aqueous acid to hydrolyze the ester, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-hydroxy-2-butenyl) malonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The malonate core can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides are commonly used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced butenyl compounds, and various substituted malonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl (4-hydroxy-2-butenyl) malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through malonic ester synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of dimethyl (4-hydroxy-2-butenyl) malonate involves its ability to undergo nucleophilic substitution reactions, forming enolates that can further react with electrophiles. This reactivity is crucial in its role as a synthetic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl malonate: Lacks the hydroxy and butenyl groups but is used in similar types of reactions.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Dimethyl (4-hydroxy-2-butenyl) malonate is unique due to the presence of both a hydroxy group and a butenyl group, which provide additional functionalization options compared to simpler malonate esters. This makes it a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-O-[(E)-4-hydroxybut-2-enyl] 3-O-methyl 2-methylpropanedioate |
InChI |
InChI=1S/C9H14O5/c1-7(8(11)13-2)9(12)14-6-4-3-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
InChI Key |
JUPICDVVPNJMGR-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C(=O)OC)C(=O)OC/C=C/CO |
Canonical SMILES |
CC(C(=O)OC)C(=O)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

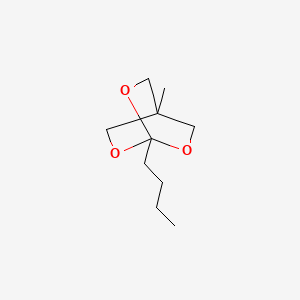
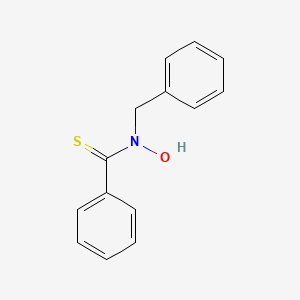
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
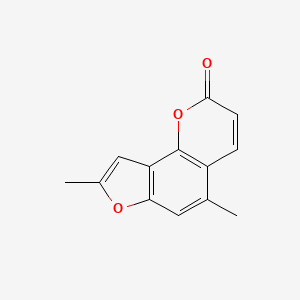

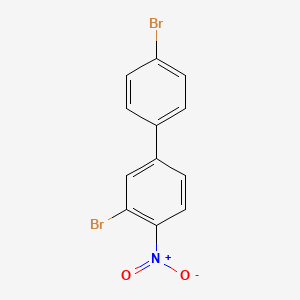
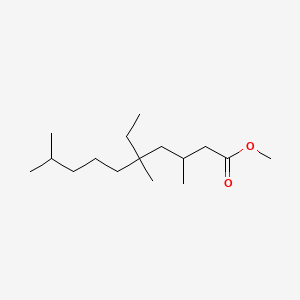
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
